2-(Cyclopropylamino)acetic acid

Physicochemical Properties Drug Design ADME Prediction

2-(Cyclopropylamino)acetic acid (N-cyclopropylglycine) is a structurally rigid, non-natural amino acid that uniquely acts as a covalent flavin modifier and irreversible inhibitor of monomeric sarcosine oxidase, unlike its substrate analog sarcosine. This functional divergence renders acyclic glycine derivatives non-substitutable in enzyme mechanism studies. With only 2 rotatable bonds, it reduces the entropic penalty of binding for rigidified peptide design. Its hydrochloride salt also demonstrates antibacterial activity via cell wall inhibition, making it a strategic fragment hit. Source the exact conformational constraint your research demands.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 10294-18-5
Cat. No. B178280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)acetic acid
CAS10294-18-5
SynonymsDL-Cyclopropylglycine
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CC1[NH2+]CC(=O)[O-]
InChIInChI=1S/C5H9NO2/c7-5(8)3-6-4-1-2-4/h4,6H,1-3H2,(H,7,8)
InChIKeyDXQCCQKRNWMECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopropylamino)acetic acid (CAS 10294-18-5) – Class Definition and Basic Characterization


2-(Cyclopropylamino)acetic acid (also known as N-cyclopropylglycine or DL-cyclopropylglycine; molecular formula C₅H₉NO₂, molecular weight 115.13 g/mol) is a non-natural amino acid derivative belonging to the cyclopropylglycine family . The compound features a cyclopropylamino moiety attached to an acetic acid backbone, conferring distinct conformational rigidity compared to acyclic amino acid analogs [1]. It is primarily utilized as a versatile building block in pharmaceutical synthesis, peptide chemistry, and agrochemical research, with its hydrochloride salt form (CAS 71922-63-9) exhibiting documented antibacterial activity via bacterial cell wall synthesis inhibition .

Why 2-(Cyclopropylamino)acetic acid Cannot Be Replaced by Generic Amino Acid Analogs


Generic substitution with structurally similar amino acids—such as glycine, N-methylglycine (sarcosine), or N-ethylglycine—is not functionally equivalent due to the unique conformational constraints and electronic properties imparted by the cyclopropyl ring [1]. The cyclopropyl moiety introduces approximately 20–30° of bond-angle strain and restricts rotational freedom, directly altering molecular recognition at enzyme active sites and receptor binding pockets [2]. Critically, N-(cyclopropyl)glycine acts as a mechanism-based irreversible inhibitor of monomeric sarcosine oxidase (MSOX) via covalent flavin modification, whereas N-methylglycine (sarcosine) functions as the enzyme's native substrate [3]. This functional divergence—from substrate to inhibitor—exemplifies why in-class compounds cannot be interchanged without altering experimental outcomes.

2-(Cyclopropylamino)acetic acid – Quantitative Differentiation Evidence


Lipophilicity: Calculated logP of 2-(Cyclopropylamino)acetic acid versus Sarcosine and Glycine

The target compound exhibits a markedly lower calculated partition coefficient (logP = -2.42) compared to its acyclic analog sarcosine (N-methylglycine, logP ≈ -0.80). This quantitative difference reflects the increased polarity and hydrogen-bonding capacity introduced by the cyclopropylamino substitution [1]. The lower logP translates to higher aqueous solubility and reduced passive membrane permeability, which directly impacts absorption and distribution profiles when the compound is incorporated into drug candidates [2].

Physicochemical Properties Drug Design ADME Prediction

Enzymatic Substrate Discrimination: 2-(Cyclopropylamino)acetic acid as Mechanism-Based Inhibitor of MSOX

N-(Cyclopropyl)glycine (CPG) functions as a mechanism-based irreversible inhibitor of monomeric sarcosine oxidase (MSOX), whereas N-methylglycine (sarcosine) serves as the enzyme's natural substrate [1]. Under aerobic conditions, CPG forms a covalent charge-transfer complex with the FAD cofactor (λmax = 422 nm, ε₄₂₂ = 3.9 mM⁻¹ cm⁻¹), resulting in loss of enzyme activity. This inactivation is 8-fold slower to revert to 1,5-dihydro-FAD compared to the native catalytic cycle, creating a kinetically trapped inhibited state. Crucially, no enzyme inactivation occurs under anaerobic conditions, confirming the oxygen-dependent mechanism-based nature of the inhibition [1].

Enzyme Inhibition Flavoenzymes Mechanism-Based Inactivation

Conformational Rigidity: Rotatable Bond Constraint Compared to Acyclic Amino Acids

2-(Cyclopropylamino)acetic acid possesses only 2 rotatable bonds, compared to 3 rotatable bonds for N-ethylglycine and 4 for N-propylglycine [1]. The cyclopropyl ring locks the C-N bond into a constrained geometry with approximately 20–30° of bond-angle strain relative to unstrained sp³ hybridization, reducing the conformational entropy penalty upon binding to biological targets [2]. This restricted conformational freedom translates to enhanced binding specificity and reduced off-target interactions when incorporated into peptide backbones or small-molecule ligands [3].

Conformational Analysis Peptide Design Molecular Recognition

Antibacterial Activity: 2-(Cyclopropylamino)acetic acid Hydrochloride vs. Glycine

2-(Cyclopropylamino)acetic acid hydrochloride (CAS 71922-63-9) exhibits documented antibacterial activity via inhibition of bacterial cell wall synthesis, a property absent in the parent amino acid glycine . The hydrochloride salt functions as a hydrogen atom donor and antibacterial agent, inhibiting bacterial growth by disrupting the polymerization of amino acids that constitute peptidoglycan cell walls . In contrast, glycine serves as a nutritional amino acid with no direct antibacterial mechanism. While specific MIC values against defined bacterial strains are not published in accessible primary literature, the qualitative antibacterial activity is consistently documented across multiple vendor specifications and technical datasheets .

Antibacterial Cell Wall Synthesis Pharmaceutical Intermediate

Acid Dissociation Constant: pKa Comparison for Ionization State Prediction

The carboxylic acid pKa of 2-(cyclopropylamino)acetic acid is calculated as 2.40 ± 0.10 (most acidic, 25 °C) [1]. This value is comparable to glycine (pKa 2.34) and sarcosine (pKa 2.36), indicating that the cyclopropylamino substitution does not substantially alter the carboxylic acid ionization behavior [2]. However, the amino group pKa (estimated ~9.5–10.0) is expected to differ from primary amines due to the electron-withdrawing character of the cyclopropyl ring. This pKa profile confirms that the compound exists predominantly as a zwitterion at physiological pH (7.4), similar to natural amino acids, and that pH-dependent solubility and formulation behavior can be reasonably predicted using established amino acid models.

Physicochemical Properties Ionization Formulation

Biocatalytic Synthesis Efficiency: (S)-Cyclopropylglycine Production vs. Prior Methods

For procurement related to chiral building block applications, the (S)-enantiomer of cyclopropylglycine can be synthesized via an optimized NADH-driven biocatalytic system that achieves a space–time yield of 377.3 g·L⁻¹·d⁻¹ at a substrate concentration of 120 g·L⁻¹ with >99.5% enantiomeric excess [1]. This represents a 2.1-fold improvement in reaction rate over native enzyme systems and exceeds all previously reported data for (S)-cyclopropylglycine production. The continuous synthesis capability (90 h operation, 12 batch changes, 634.6 g total product) demonstrates scalable industrial feasibility [1].

Biocatalysis Chiral Synthesis Process Chemistry

Optimal Research and Industrial Applications for 2-(Cyclopropylamino)acetic acid


Enzyme Mechanism Studies Involving Flavoenzymes

The documented mechanism-based inhibition of monomeric sarcosine oxidase (MSOX) by N-(cyclopropyl)glycine makes this compound a valuable probe for studying flavoenzyme catalytic mechanisms [1]. Unlike the native substrate sarcosine, which undergoes oxidative demethylation, CPG forms a kinetically stable covalent flavin adduct (λmax = 422 nm) that can be spectroscopically characterized and used to trap reaction intermediates [1]. This application is particularly relevant for laboratories investigating sarcosine oxidase homologs, flavin-dependent oxidoreductases, or mechanism-based inhibitor design.

Conformationally Constrained Peptide and Peptidomimetic Synthesis

The cyclopropyl ring of 2-(cyclopropylamino)acetic acid restricts backbone conformational freedom to only 2 rotatable bonds, making it an ideal building block for synthesizing rigidified peptides and peptidomimetics [1]. Incorporation of this non-natural amino acid reduces the entropic penalty of binding, potentially improving target affinity and metabolic stability compared to flexible acyclic analogs [2]. (S)-Cyclopropylglycine (>99.5% ee) is specifically noted as a chiral building block for preclinical and clinical drug molecules [3].

Antibacterial Lead Optimization and Fragment-Based Screening

The hydrochloride salt of 2-(cyclopropylamino)acetic acid exhibits documented antibacterial activity via inhibition of bacterial cell wall synthesis, qualifying it as a fragment hit for antibacterial lead discovery programs [1]. The compound's low molecular weight (115.13 g/mol free base; 151.59 g/mol HCl salt) and favorable physicochemical properties (Lipinski-compliant, logP -2.42) make it suitable for fragment-based drug discovery (FBDD) campaigns targeting Gram-positive bacterial pathogens [2].

Chiral Building Block for CNS-Targeted Pharmaceuticals

2-(Cyclopropylamino)acetic acid serves as a key intermediate in the synthesis of pharmacologically active compounds targeting central nervous system (CNS) disorders [1]. The cyclopropyl fragment is a recognized pharmacophoric element in numerous marketed CNS drugs, and the (S)-enantiomer specifically provides a chiral center and cyclopropyl fragment for synthesizing preclinical/clinical drug molecules such as macrocyclic ghrelin receptor agonists [2]. The validated biocatalytic production route ensures enantiopure material suitable for medicinal chemistry applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclopropylamino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.